Erbulozole
Overview
Description
Erbulozole (R55104) is a congener of the microtubule inhibitor tubulozole . It is undergoing phase I clinical trials as a chemotherapeutic agent .
Synthesis Analysis
The synthesis of Erbulozole starts from 1-(4-methoxyphenyl)-2-(1H-imidazol-1-yl)ethanone. Ketalization of this compound with glycerin was performed in n-heptane with p-toluenesulfonic acid as the catalyst and under azeotropic removal of H2O .Molecular Structure Analysis
Erbulozole has a molecular formula of C24H27N3O5S . It has a molar mass of 469.56 g/mol .Chemical Reactions Analysis
Erbulozole is a congener of the microtubule inhibitor tubulozole . It exhibits a reversible antimicrotubular activity .Physical And Chemical Properties Analysis
Erbulozole has a density of 1.28g/cm3 . Its boiling point is 632.9ºC at 760mmHg .Scientific Research Applications
Antitumor and Radiochemotherapeutic Potential
Erbulozole (P.I.N.N.) (R 55 104) is a water-soluble congener of the microtubule inhibitor tubulozole, exhibiting significant potential in the realm of cancer treatment. It has demonstrated reversible antimicrotubular activity in vitro at doses significantly lower than its parent compound. Moreover, erbulozole has shown anti-invasive potential and exhibits antitumoral effects both in vitro and in vivo, particularly when administered appropriately. Notably, erbulozole enhances the effect of gamma irradiation in murine tumors, indicating its potential as a candidate for radiochemotherapeutic applications. The compound, when combined with radiotherapy, exhibits a pronounced interactive effect, suggesting its usefulness in new clinical applications related to cancer treatment and radiotherapy enhancement (Distelmans et al., 1989).
Phase I Clinical Trials
In clinical settings, erbulozole has undergone Phase I trials to evaluate its efficacy and safety. This trial involved dose-finding studies on patients, exploring a range of dosages to assess the compound's impact on tumors. The study highlighted the compound's limited hematological and biochemical toxicity, indicating a favorable safety profile at certain dosage levels. The findings from this trial provide critical insights into the potential clinical application of erbulozole in cancer therapy, paving the way for further exploration of its therapeutic benefits (Van Belle et al., 1993).
Formulation and Radioprotective Effects
Research into the formulation of erbulozole has revealed that when encapsulated into cyclodextrins, the drug retains its antitumoral effectiveness while also exhibiting radioprotective properties. This formulation, designated R 55 104-CYCLO, has been shown to reduce drug concentration without compromising its activity in drug-radiation combinations. Such a formulation not only enhances the antitumoral effects of erbulozole but also opens up possibilities for its use as a radioprotective agent, especially in the context of total body irradiation (Distelmans et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl N-[4-[[(2R,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPCGBEXOCIGS-QPPBQGQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=CC=C(C=C1)SC[C@H]2CO[C@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erbulozole | |
CAS RN |
124784-31-2 | |
Record name | Erbulozole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124784-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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